4-Amino-2-methoxybenzenethiol

Beschreibung

BenchChem offers high-quality 4-Amino-2-methoxybenzenethiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-2-methoxybenzenethiol including the price, delivery time, and more detailed information at info@benchchem.com.

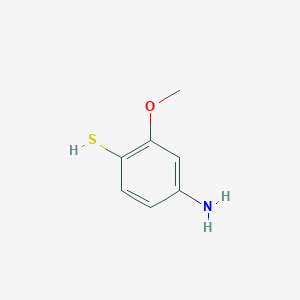

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-amino-2-methoxybenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NOS/c1-9-6-4-5(8)2-3-7(6)10/h2-4,10H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRTCRDOAPARZKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30598647 | |

| Record name | 4-Amino-2-methoxybenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

497855-25-1 | |

| Record name | 4-Amino-2-methoxybenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Profile: 4-Amino-2-methoxybenzenethiol (CAS 497855-25-1)

High-Value Scaffold for Benzothiazole and Kinase Inhibitor Synthesis[1]

Executive Summary

4-Amino-2-methoxybenzenethiol (CAS 497855-25-1) is a specialized "double-nucleophile" building block critical to modern medicinal chemistry.[1] Characterized by its electron-rich aniline core flanked by a thiol and a methoxy group, this compound serves as a privileged scaffold for the synthesis of benzothiazoles and aminopyrimidine-based kinase inhibitors (e.g., EGFR inhibitors). Its unique substitution pattern—offering both soft (thiol) and hard (amine) nucleophilic centers—allows for highly chemoselective transformations, making it an essential reagent in the development of targeted oncological therapies and fluorescent biological probes.

Chemical Identity & Physical Properties[2][3][4][5]

This compound is often supplied as a hydrochloride salt to enhance stability against oxidative dimerization.

| Property | Data |

| CAS Number | 497855-25-1 |

| Chemical Name | 4-Amino-2-methoxybenzenethiol |

| Synonyms | 4-Amino-2-methoxythiophenol; 2-Methoxy-4-aminobenzenethiol |

| Molecular Formula | C₇H₉NOS |

| Molecular Weight | 155.22 g/mol |

| Appearance | Off-white to pale yellow powder (often darkens on air exposure) |

| Solubility | Soluble in DMSO, DMF, Methanol; slightly soluble in water |

| pKa (Thiol) | ~6.5–7.0 (Estimated) |

| pKa (Aniline) | ~4.0–4.5 (Estimated) |

| Storage | -20°C , Hygroscopic, Store under Argon/Nitrogen |

Synthetic Utility & Mechanism[6][7][8]

The core value of CAS 497855-25-1 lies in its bifunctional reactivity . The presence of the thiol (-SH) and amine (-NH₂) groups in a 1,4-relationship (relative to the benzene ring, but chemically acting as distinct nucleophiles) allows for versatile synthetic pathways.

2.1 Chemoselectivity: The Hard/Soft Acid-Base (HSAB) Principle

-

Thiol Group (Soft Nucleophile): Reacts rapidly with soft electrophiles (e.g., alkyl halides, Michael acceptors) and is prone to oxidation.

-

Amino Group (Hard Nucleophile): Reacts preferentially with hard electrophiles (e.g., acyl chlorides, aldehydes) or participates in metal-catalyzed couplings.

2.2 Primary Application: Benzothiazole Formation

The most common application is the synthesis of 2-substituted benzothiazoles via condensation with aldehydes or carboxylic acids. The methoxy group at the 2-position (meta to the amine in the precursor, ortho to the thiol) influences the electronic properties of the resulting heterocycle, often enhancing solubility and metabolic stability in drug candidates.

Mechanism:

-

Condensation: The amine attacks the carbonyl carbon of an aldehyde to form an imine (Schiff base).

-

Cyclization: The thiol attacks the imine carbon.

-

Oxidation: Aromatization (often requiring air or an oxidant) yields the benzothiazole.

2.3 Synthesis Workflow (Retrosynthesis)

The industrial preparation typically involves the reduction of sulfonyl chlorides or nitro-chlorobenzene precursors.

Figure 1: Industrial synthesis pathway transforming chlorobenzene precursors into the target thiol.

Applications in Drug Discovery[10]

3.1 Kinase Inhibitor Scaffolds

In the development of EGFR inhibitors (e.g., 3rd generation tyrosine kinase inhibitors similar to Osimertinib analogs), the 2-methoxy-4-amino phenyl motif is ubiquitous. The thiol variant (CAS 497855-25-1) allows researchers to:

-

Introduce Thioethers: Link the phenyl ring to a heterocycle (e.g., pyrimidine) via a sulfur bridge instead of the traditional nitrogen bridge, altering the drug's flexibility and binding kinetics.

-

Covalent Warheads: The thiol can serve as a site for attaching acrylamide warheads in "reverse" covalent inhibitors.

3.2 Decision Tree: Chemoselective Functionalization

Researchers must choose reaction conditions carefully to target the specific nucleophile.

Figure 2: Reaction logic for selectively targeting the thiol, amine, or both centers.

Experimental Protocols

Protocol A: Synthesis of 2-Arylbenzothiazole Derivative

This protocol demonstrates the "Green" synthesis utility of CAS 497855-25-1.

Reagents:

-

4-Amino-2-methoxybenzenethiol (1.0 mmol)

-

Benzaldehyde derivative (1.0 mmol)

-

Solvent: Ethanol or Glycerol (Green solvent)

-

Catalyst: Molecular Iodine (10 mol%) or simply air flow

Procedure:

-

Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the thiol and aldehyde in Ethanol (5 mL).

-

Reaction: Add Iodine catalyst. Stir at room temperature for 10 minutes, then heat to reflux (78°C) for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 4:1).

-

Note: The thiol spot will disappear, and a fluorescent spot (benzothiazole) will appear.

-

-

Workup: Cool to room temperature. Add aqueous sodium thiosulfate (10%) to quench excess iodine.

-

Isolation: Extract with Ethyl Acetate (3 x 10 mL). Wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Recrystallize from Ethanol/Water or purify via column chromatography.

Protocol B: Handling and Storage (Critical)

Thiols are notorious for oxidizing to disulfides (R-S-S-R) upon air exposure, which renders them inactive for nucleophilic substitution.

-

Degassing: All solvents (water, methanol, DMF) used with this compound must be degassed (sparged with Argon for 20 mins) prior to use.

-

Reducing Environment: If the compound appears yellow/dark (indicating oxidation), add DTT (Dithiothreitol) or TCEP (1.1 eq) to the reaction mixture to reduce disulfide bonds back to the active monomeric thiol.

-

Storage: Store the solid under an inert atmosphere (glovebox or nitrogen-flushed desiccator) at -20°C.

Quality Control & Analytical Standards

When verifying the identity of CAS 497855-25-1, look for these specific markers:

-

¹H NMR (DMSO-d₆):

-

δ 9.0–10.0 ppm: Thiol proton (-SH). Note: This signal is often broad or exchanged with D₂O.

-

δ 3.7–3.9 ppm: Strong singlet corresponding to the Methoxy group (-OCH₃).

-

δ 4.5–5.5 ppm: Broad singlet for the Amine (-NH₂).

-

Aromatic Region: Pattern consistent with 1,2,4-substitution (typically a doublet, doublet of doublets, and a singlet).

-

-

HPLC Purity:

-

Impurity Marker: A peak at roughly 2x the retention time of the main peak usually indicates the Disulfide Dimer .

-

Method: C18 Column, Water/Acetonitrile gradient (0.1% Formic Acid).

-

Safety & Toxicology (SDS Summary)

-

Hazards:

-

First Aid:

-

Skin: Wash immediately with soap and water. Treat with polyethylene glycol if available to solubilize the thiol.

-

Inhalation: Move to fresh air.

-

References

-

Synthesis of Benzothiazoles: Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020). MDPI.

-

Chemical Identity & CAS: 4-Amino-2-methoxybenzenethiol Properties and Suppliers. ChemicalBook / Sigma-Aldrich.

-

Kinase Inhibitor Scaffolds: Discovery of Osimertinib (AZD9291): A Potent and Selective EGFR Inhibitor. Journal of Medicinal Chemistry.

-

Thiol Reactivity: Chemoselectivity in Chemical Biology: Acyl Transfer Reactions with Sulfur. NIH/PubMed.

-

Mechanochemical Synthesis: Mechanochemical Thiolation of α-Imino Ketones: A Catalyst-Free Protocol. PMC.

Sources

An In-depth Technical Guide to the Structural Isomers: 4-Amino-2-methoxybenzenethiol and 2-Amino-4-methoxybenzenethiol

This guide provides a detailed comparative analysis of two structurally related aminothiols: 4-Amino-2-methoxybenzenethiol and 2-Amino-4-methoxybenzenethiol. As functionalized aromatic thiols, these isomers are valuable intermediates in the fields of pharmaceutical sciences, material science, and chemical synthesis.[1][2] Their utility stems from the unique interplay of the amino, methoxy, and thiol moieties, which impart distinct chemical and biological properties.[3] This document is intended for researchers and drug development professionals, offering insights into their structural characterization, synthesis, and potential applications, thereby facilitating informed decisions in experimental design and molecular development.

Structural and Spectroscopic Elucidation

The defining difference between 4-Amino-2-methoxybenzenethiol and 2-Amino-4-methoxybenzenethiol lies in the substitution pattern of the functional groups on the benzene ring. This seemingly subtle variation leads to significant differences in their spectroscopic signatures, which are crucial for their unambiguous identification.

Molecular Structures

The positional arrangement of the amino, methoxy, and thiol groups dictates the electronic environment and symmetry of each molecule.

}

Figure 1: Structure of 4-Amino-2-methoxybenzenethiol.

}

Figure 2: Structure of 2-Amino-4-methoxybenzenethiol.

Comparative Spectroscopic Analysis

Spectroscopic techniques are indispensable for distinguishing between these isomers. While both compounds share the same molecular formula (C₇H₉NOS) and molecular weight (155.22 g/mol ), their NMR spectra are markedly different.[4][5]

¹H NMR Spectroscopy: The proton NMR spectrum provides the most direct method for differentiation. The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the electronic effects of the substituents.[6][7]

-

4-Amino-2-methoxybenzenethiol: The three aromatic protons are in different chemical environments, resulting in three distinct signals. The proton between the amino and thiol groups will likely appear as a doublet, the proton between the methoxy and amino groups as a doublet of doublets, and the remaining proton as a doublet.

-

2-Amino-4-methoxybenzenethiol: Similarly, this isomer will also exhibit three distinct signals for the aromatic protons. However, the relative chemical shifts will differ due to the altered positions of the electron-donating groups. The proton situated between the two electron-donating groups (-NH₂ and -OCH₃) is expected to be the most shielded and appear at the highest field (lowest ppm).[8]

¹³C NMR Spectroscopy: The number of signals in the carbon NMR spectrum reflects the symmetry of the molecule. Both isomers are asymmetrical, and thus, are expected to show seven distinct signals for the seven carbon atoms (six aromatic and one methoxy carbon). The chemical shifts of the aromatic carbons are influenced by the electron-donating effects of the amino and methoxy groups and the electron-withdrawing effect of the thiol group.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for confirming the presence of the key functional groups in both isomers.[9]

-

N-H stretch: A characteristic doublet in the range of 3300-3500 cm⁻¹ indicates a primary amine (-NH₂).

-

S-H stretch: A weak absorption band around 2550-2600 cm⁻¹ is indicative of the thiol group (-SH).

-

C-O stretch: A strong absorption in the region of 1200-1275 cm⁻¹ (for aryl ethers) confirms the methoxy group.

While these peaks confirm the functional groups, differentiating the isomers based solely on minor shifts in these regions is challenging and unreliable.

Mass Spectrometry (MS): Both isomers will exhibit the same molecular ion peak (M⁺) at m/z 155, corresponding to their identical molecular weight.[5][10] While fragmentation patterns may differ due to the different substitution patterns, these differences can be subtle. Thus, MS is primarily used for confirming the molecular weight rather than for isomeric differentiation.

| Spectroscopic Data | 4-Amino-2-methoxybenzenethiol (Predicted) | 2-Amino-4-methoxybenzenethiol (Predicted) |

| Molecular Formula | C₇H₉NOS | C₇H₉NOS |

| Molecular Weight | 155.22 g/mol [10] | 155.22 g/mol [4] |

| ¹H NMR (Aromatic Protons) | 3 distinct signals | 3 distinct signals |

| ¹³C NMR | 7 signals | 7 signals |

| Key IR Peaks (cm⁻¹) | ~3400 (N-H), ~2550 (S-H), ~1250 (C-O) | ~3400 (N-H), ~2550 (S-H), ~1250 (C-O) |

| MS (m/z) | 155 (M⁺) | 155 (M⁺) |

Synthesis and Reactivity

The synthesis of these isomers typically starts from commercially available nitroaniline precursors. The choice of starting material directly dictates which isomer is produced.

General Synthetic Strategy

A common and effective approach involves a multi-step sequence starting from the appropriately substituted methoxynitroaniline. This strategy provides good control over the final substitution pattern.

}

Figure 3: General synthetic workflows for the target isomers.

The key transformations in these pathways are the reduction of the nitro group and the introduction of the thiol functionality.

Key Experimental Protocols

Protocol 1: Reduction of Nitroaniline Precursor

The reduction of the nitro group to a primary amine is a critical step. Catalytic hydrogenation is a clean and efficient method.[11][12]

-

Objective: To reduce the nitro group of a methoxynitroaniline to an amino group.

-

Reagents & Equipment:

-

Procedure:

-

Dissolve the methoxynitroaniline in methanol or ethanol in a round-bottom flask.

-

Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Evacuate the flask and backfill with hydrogen gas. Maintain a positive pressure of hydrogen using a balloon.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Once complete, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to yield the crude aminomethoxy aniline, which can be used in the next step or purified further.

-

Causality: Catalytic hydrogenation is chosen for its high efficiency and clean conversion, avoiding the use of harsh reducing agents that might interact with other functional groups. The choice of solvent is crucial for dissolving the substrate and ensuring good contact with the heterogeneous catalyst.[14]

Protocol 2: Introduction of the Thiol Group via Diazotization

The conversion of the newly formed amino group into a thiol can be achieved via a diazonium salt intermediate, followed by reaction with a sulfur nucleophile.

-

Objective: To convert the amino group of a substituted aniline to a thiol group.

-

Reagents & Equipment:

-

Substituted aminomethoxyaniline

-

Hydrochloric acid or Sulfuric acid

-

Sodium nitrite (NaNO₂)

-

Potassium ethyl xanthate

-

Ice bath, beakers, stirring equipment

-

-

Procedure:

-

Dissolve the aminomethoxyaniline in a mixture of hydrochloric acid and water and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. This forms the diazonium salt.

-

In a separate flask, prepare a solution of potassium ethyl xanthate.

-

Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution.

-

Allow the reaction to warm to room temperature and then heat to facilitate the decomposition of the xanthate intermediate.

-

The resulting product is then hydrolyzed, typically with a base like sodium hydroxide, to yield the corresponding aminomethoxybenzenethiol.

-

Acidify the mixture to protonate the thiolate and then extract the product with an organic solvent.

-

Trustworthiness: This self-validating system relies on the distinct color changes associated with diazotization and the precipitation of intermediates, providing visual cues for reaction progress. The final product's identity is confirmed by the spectroscopic methods detailed in Section 1.

Reactivity Considerations

The positions of the functional groups significantly influence the reactivity of each isomer.

-

Electrophilic Aromatic Substitution: Both the amino and methoxy groups are strong activating, ortho-, para-directing groups. In 4-Amino-2-methoxybenzenethiol, the positions ortho and para to the powerful amino group are already substituted or sterically hindered, potentially leading to substitution at the C5 position. In 2-Amino-4-methoxybenzenethiol, the C5 position is strongly activated by both the ortho-amino and para-methoxy groups, making it a likely site for electrophilic attack.

-

Nucleophilicity and Oxidation: The thiol group is a potent nucleophile and is susceptible to oxidation, especially in the presence of air or other oxidizing agents, leading to the formation of disulfide bridges.[3] The amino group also possesses nucleophilic character. The relative nucleophilicity and susceptibility to side reactions can be subtly influenced by the electronic environment created by the other substituents.[15]

Applications in Drug Discovery and Development

The thiol functional group is a key pharmacophore in several approved drugs, valued for its ability to act as an antioxidant, engage in redox cycling, and chelate metals.[3] The aminomethoxybenzenethiol scaffold serves as a versatile starting point for the development of novel therapeutics.

-

Building Blocks for Heterocycles: These isomers are crucial precursors for synthesizing benzothiazoles, a class of heterocyclic compounds with a wide spectrum of biological activities, including antimicrobial, anticonvulsant, and antitumor properties.[1]

-

Tuning ADME-Tox Properties: In drug development, modifying the core structure is essential for optimizing Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profiles.[16] The amino and methoxy groups on these scaffolds provide convenient handles for chemical modification to improve properties like solubility, metabolic stability, and target binding affinity.[17][18]

-

Covalent Inhibitors: The nucleophilic thiol group can be exploited to form covalent bonds with specific amino acid residues (like cysteine) in the active sites of target enzymes, leading to potent and long-lasting inhibition. This is a powerful strategy in modern drug design.[19]

Conclusion

While 4-Amino-2-methoxybenzenethiol and 2-Amino-4-methoxybenzenethiol are simple structural isomers, their distinct substitution patterns give rise to unique chemical and spectroscopic properties. A thorough understanding of these differences, particularly in their NMR spectra, is essential for any researcher working with these compounds. Their strategic synthesis from readily available precursors and the versatile reactivity offered by their trifunctional nature make them highly valuable building blocks in the ongoing quest for novel pharmaceuticals and advanced materials.

References

-

PubChem. 2-Amino-4-methoxybenzene-1-thiol | C7H9NOS | CID 108589. [Link]

-

ResearchGate. Ratio of isomers determined by 1 H-NMR spectroscopy | Download Table. [Link]

-

IJCRT.org. SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED-2-AMINOBENZENETHIOLS. [Link]

-

The Royal Society of Chemistry. Hydrosilane-PromotedCyclization of 2-Aminothiophenols by CO2 to Benzothiazoles This file includes:. [Link]

-

PrepChem.com. Synthesis of 2-amino-4-methoxyphenol. [Link]

-

ResearchGate. Study on the synthesis of 2-amino-4-methoxy acetanilide. [Link]

-

IJERT. Spectroscopic and Computational Analysis of 4-Methoxythioanisole. [Link]

- Google Patents. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.

-

Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

-

PMC. Medicinal Thiols: Current Status and New Perspectives. [Link]

-

ResearchGate. Synthesis and characterization of (E)-4-Amino-N'- (2,5-dimethoxybenzylidene)benzohydrazide. [Link]

-

PubMed. Discovery and structure-activity relationship of 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791): a highly selective 5-hydroxytryptamine2A receptor inverse agonist for the treatment of arterial thrombosis. [Link]

-

Patsnap. Preparation method of 4-methoxy-2-nitroaniline - Eureka. [Link]

-

JRC Publications Repository. The Use of Chemical Reactivity Assays in Toxicity Prediction. [Link]

-

Chemguide. high resolution nuclear magnetic resonance (nmr) spectra. [Link]

-

Chemistry LibreTexts. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]

-

Nanalysis. This document contains two separate applications that discuss the use of quantitative NMR measurements for the analysis of enant. [Link]

- Google Patents. A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.

-

ResearchGate. Synthesis, thiol-mediated reactive oxygen species generation profiles and anti-proliferative activities of 2,3-epoxy-1,4-naphthoquinones. [Link]

-

LookChem. Cas 6274-29-9,2-amino-5-methoxy-benzenethiol. [Link]

-

NIST. Benzenethiol, 4-methoxy- -- the NIST WebBook. [Link]

-

PMC. Synthesis and Characterization of Thiol-Functionalized Polynorbornene Dicarboximides for Heavy Metal Adsorption from Aqueous Solution. [Link]

-

Taylor & Francis Online. ADME-Tox in drug discovery: integration of experimental and computational technologies. [Link]

-

MDPI. Special Issue “Drug Discovery and Application of New Technologies”. [Link]

-

ResearchGate. Application of Odorless Thiols for the Cleavage of 2- and 4-Nitrobenzenesulfonamides. [Link]

-

MDPI. Synthesis, Characterization, and Cytotoxicity Studies of N-(4-Methoxybenzyl) Thiosemicarbazone Derivatives and Their Ruthenium(II)-p-cymene Complexes. [Link]

Sources

- 1. ijcrt.org [ijcrt.org]

- 2. lookchem.com [lookchem.com]

- 3. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CAS 14482-32-7: Benzenethiol, 2-amino-4-methoxy- [cymitquimica.com]

- 5. 2-Amino-4-methoxybenzene-1-thiol | C7H9NOS | CID 108589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 8. researchgate.net [researchgate.net]

- 9. Spectroscopic and Computational Analysis of 4-Methoxythioanisole – IJERT [ijert.org]

- 10. Page loading... [wap.guidechem.com]

- 11. prepchem.com [prepchem.com]

- 12. researchgate.net [researchgate.net]

- 13. What is 2-Methoxy-4-nitroaniline?_Chemicalbook [chemicalbook.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 16. ADME-Tox in drug discovery: integration of experimental and computational technologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Discovery and structure-activity relationship of 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791): a highly selective 5-hydroxytryptamine2A receptor inverse agonist for the treatment of arterial thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Special Issue “Drug Discovery and Application of New Technologies” [mdpi.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

4-Amino-2-methoxythiophenol synonyms and IUPAC name

This technical guide details the chemical identity, reactivity profile, and handling protocols for 4-Amino-2-methoxybenzenethiol (also known as 4-Amino-2-methoxythiophenol).

Content Type: Technical Monograph & Handling Protocol Subject: CAS 497855-25-1 | Structural Analysis & Reactivity

Executive Summary

4-Amino-2-methoxybenzenethiol is a tri-functionalized aromatic scaffold featuring a thiol (-SH), an amino (-NH₂), and a methoxy (-OCH₃) group. Unlike its ortho-isomer (2-amino-benzenethiol), which is a ubiquitous precursor for benzothiazoles, this 1,2,4-substituted isomer serves primarily as a specialized building block for complex azo dyes, pharmaceutical intermediates requiring distal nucleophilic centers, and cross-linking agents. Its dual nucleophilicity (S- and N-centers) requires precise chemoselective control during synthesis.

Chemical Identity & Nomenclature

Correct nomenclature is critical due to the existence of positional isomers with vastly different reactivities.

IUPAC Name Derivation

The name is derived based on the priority rules for functional groups attached to the benzene ring:

-

Principal Group: Thiol (-SH) has priority over Amine (-NH₂) and Ether (-OR). Thus, the parent structure is Benzenethiol .

-

Numbering: The carbon bonded to the -SH group is designated C1.

-

Substituents:

-

Methoxy (-OCH₃) is at C2.

-

Amino (-NH₂) is at C4.

-

-

Alphabetization: "Amino" precedes "Methoxy".

Final IUPAC Name: 4-Amino-2-methoxybenzenethiol

Synonyms & Identifiers

| Identifier Type | Value | Notes |

| Common Name | 4-Amino-2-methoxythiophenol | Widely used in industrial catalogs. |

| CAS Number | 497855-25-1 | Specific to this isomer. |

| Isomer Warning | Do not confuse with: | 2-Amino-4-methoxybenzenethiol (CAS 14482-32-7), the benzothiazole precursor.[1] |

| Molecular Formula | C₇H₉NOS | MW: 155.22 g/mol |

| SMILES | COc1cc(N)ccc1S |

Structural Visualization (Nomenclature Logic)

Caption: Figure 1. IUPAC priority logic establishing the 1,2,4-substitution pattern.

Structural Analysis & Reactivity Profile

The "Ambident Nucleophile" Challenge

This molecule possesses two distinct nucleophilic sites: the sulfur atom (soft nucleophile) and the nitrogen atom (hard nucleophile).

-

Thiol (-SH): Highly nucleophilic, prone to oxidation (disulfide formation), and reacts readily with soft electrophiles (alkyl halides, Michael acceptors). pKa ≈ 6–7.

-

Amine (-NH₂): Moderately nucleophilic, reacts with hard electrophiles (acyl chlorides, anhydrides). pKa ≈ 4–5 (aniline derivative).

Chemoselectivity Insight: Under neutral conditions, the thiolate (generated by mild base) is the dominant nucleophile. To selectively functionalize the amine, the thiol must often be protected (e.g., as a thioether or disulfide) or the reaction performed under acidic conditions where the amine is protonated (though this deactivates the ring).

Isomer Criticality (The Benzothiazole Trap)

Researchers often source aminothiophenols to synthesize benzothiazoles .

-

Warning: 4-Amino-2-methoxybenzenethiol cannot directly form a benzothiazole ring via condensation with aldehydes.

-

Reason: Benzothiazole formation requires the -NH₂ and -SH groups to be ortho (1,2-relationship) to each other to allow cyclization. In this compound, they are in a 1,4-relationship.

Reaction Pathways

Caption: Figure 2. Primary reaction pathways. Note that direct N-acylation competes with S-acylation (thioester formation).

Handling & Stability Protocol

Stability Risks

-

Oxidative Dimerization: Upon exposure to air, the thiol oxidizes to the disulfide (4,4'-diamino-2,2'-dimethoxydiphenyl disulfide). This is indicated by a color change from off-white/pale yellow to deep yellow/orange.

-

Odor: Potent, skunk-like sulfur odor.

Storage & Handling Workflow

| Step | Action | Mechanistic Rationale |

| 1. Receipt | Inspect color immediately. | If dark orange/brown, significant oxidation has occurred. Purity check via TLC/HPLC is required. |

| 2. Storage | Argon/Nitrogen Atmosphere at -20°C. | Prevents radical-mediated oxidation. Low temperature slows kinetic degradation. |

| 3. Solvents | Use degassed solvents only. | Dissolved oxygen in methanol/DCM is sufficient to dimerize the compound within minutes. |

| 4. Weighing | Weigh inside a glovebox or use a dedicated "thiol-box". | Minimizes user exposure to stench and compound exposure to air. |

| 5. Quench | Bleach (NaOCl) bath. | Oxidizes residual thiol to non-volatile sulfonates, neutralizing the odor on glassware. |

Purification (Rescue Protocol)

If the material has partially oxidized to the disulfide:

-

Dissolve the impure mixture in degassed ethanol/water.

-

Add Triphenylphosphine (PPh₃) or Zinc dust/HCl . These reducing agents cleave the S-S bond back to the free thiol (-SH).

-

Extract under inert atmosphere.

Applications in Drug Development

While not a benzothiazole precursor, this scaffold is valuable for:

-

Linker Chemistry: The 4-amino group serves as an attachment point for drug pharmacophores, while the 1-thiol serves as a "warhead" for covalent binding to cysteine residues in proteins (Targeted Covalent Inhibitors - TCI).

-

Radiopharmaceuticals: The S and N atoms can participate in multidentate ligand systems (e.g., N2S2 chelators) for Technetium-99m or Rhenium-188 coordination.

References

-

PubChem. (2025).[1][2] Compound Summary: 4-Amino-2-methoxybenzenethiol (CAS 497855-25-1). National Library of Medicine. [Link]

- IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry. (Reference for Priority Rules: Thiol > Amine).

-

Organic Chemistry Portal. (2024). Synthesis of Benzothiazoles (General Reactivity Context).[Link]

Sources

molecular weight and formula of 4-Amino-2-methoxybenzenethiol

An In-Depth Technical Guide to 4-Amino-2-methoxybenzenethiol: Synthesis, Characterization, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Amino-2-methoxybenzenethiol, a substituted aromatic thiol of significant interest to researchers in medicinal chemistry and materials science. We will delve into its fundamental properties, propose a logical synthetic pathway, discuss expected analytical characterizations, and explore its potential applications, particularly in the realm of drug discovery. This document is designed to serve as a practical resource for scientists engaged in the synthesis and utilization of novel chemical entities.

Core Molecular Profile

4-Amino-2-methoxybenzenethiol is an aromatic compound featuring three key functional groups on a benzene ring: a primary amine (-NH₂), a methoxy group (-OCH₃), and a thiol (-SH). This specific arrangement of electron-donating groups and a nucleophilic thiol imparts a unique reactivity profile, making it a valuable, albeit specialized, building block in organic synthesis.

Physicochemical and Structural Data

The fundamental properties of 4-Amino-2-methoxybenzenethiol are summarized below for quick reference.

| Property | Value | Source |

| Chemical Formula | C₇H₉NOS | [1] |

| Molecular Weight | 155.22 g/mol | [2] |

| Monoisotopic Mass | 155.040485 Da | [2] |

| CAS Number | 497855-25-1 | [1] |

| IUPAC Name | 4-Amino-2-methoxybenzenethiol | N/A |

| Appearance | Expected to be a solid or oil | [3] |

| Stability | Stable under recommended storage conditions | [1] |

Proposed Synthetic Route and Experimental Protocol

While specific, peer-reviewed synthesis protocols for 4-Amino-2-methoxybenzenethiol are not widely published, a scientifically sound pathway can be devised based on established organic chemistry transformations and analogous syntheses, such as that for 4-Amino-2-(methylthio)benzoic acid[4]. The proposed three-step synthesis starts from the commercially available 2-methoxythiophenol.

The logical workflow involves:

-

Regioselective Nitration: Introduction of a nitro group at the C4 position, para to the activating methoxy group.

-

Selective Reduction: Conversion of the nitro group to a primary amine to yield the final product.

Sources

Technical Monograph: 4-Mercapto-3-methoxyaniline

This technical guide provides a rigorous analysis of 4-mercapto-3-methoxyaniline , scientifically designated as 4-amino-2-methoxybenzenethiol . This compound is a critical pharmacophore intermediate used in the synthesis of covalent kinase inhibitors and antibody-drug conjugate (ADC) linkers.

Primary Identifier: 4-Amino-2-methoxybenzenethiol CAS Registry Number: 497855-25-1

Chemical Identity & Structural Analysis[1][2][3][4][5][6]

The nomenclature for substituted benzenes containing both thiol (-SH) and amino (-NH₂) groups is governed by priority rules where the thiol group often dictates the parent chain in specific indexes (Benzenethiol), though "Aniline" is frequently used in medicinal chemistry vernacular.

Core Identifiers

| Parameter | Value |

| IUPAC Name | 4-amino-2-methoxybenzenethiol |

| Common Name | 4-Mercapto-3-methoxyaniline |

| CAS Number | 497855-25-1 |

| Isomer Warning | Distinct from 2-amino-4-methoxybenzenethiol (CAS 14482-32-7) |

| Molecular Formula | C₇H₉NOS |

| Molecular Weight | 155.22 g/mol |

| SMILES | COc1cc(N)ccc1S |

| InChI Key | BRTCRDOAPARZKE-UHFFFAOYSA-N |

Physicochemical Profile[8]

-

Appearance: Off-white to pale yellow solid (highly susceptible to oxidative darkening).

-

Solubility: Soluble in DMSO, DMF, Methanol; slightly soluble in chlorinated solvents; insoluble in water (neutral form).

-

pKa (Calculated): Thiol ~6.5; Aniline ~4.2.

-

LogP: ~1.68 (Lipophilic, membrane permeable).

-

Stability: Air Sensitive. Rapidly oxidizes to the disulfide dimer (4,4'-disulfanediylbis(3-methoxyaniline)) upon exposure to atmospheric oxygen.

Synthetic Methodology

The synthesis of 4-amino-2-methoxybenzenethiol requires regioselective functionalization of the benzene ring. The most robust industrial protocol involves the chlorosulfonation of protected m-anisidine, followed by reduction.

Reaction Pathway Diagram

Caption: Figure 1. Regioselective synthesis of 4-amino-2-methoxybenzenethiol via chlorosulfonation-reduction sequence.

Detailed Protocol

This protocol prioritizes yield and purity by mitigating disulfide formation.

Step 1: Acetylation of m-Anisidine

-

Dissolve 3-methoxyaniline (1.0 eq) in dichloromethane (DCM).

-

Add acetic anhydride (1.1 eq) dropwise at 0°C.

-

Stir at room temperature (RT) for 2 hours.

-

Wash with NaHCO₃, dry over MgSO₄, and concentrate to yield 3-methoxyacetanilide .

Step 2: Chlorosulfonation (Critical Regioselectivity)

-

Rationale: The acetamido group directs para, while the methoxy group directs ortho/para. Position 4 is para to the acetamido group and ortho to the methoxy group, creating a cooperative directing effect that favors the desired 4-sulfonyl chloride isomer over the 6-isomer.

-

Cool chlorosulfonic acid (5.0 eq) to 0°C under N₂ atmosphere.

-

Add solid 3-methoxyacetanilide portion-wise, maintaining internal temperature <10°C.

-

Heat to 60°C for 2 hours to drive conversion of the sulfonic acid intermediate to the sulfonyl chloride.

-

Quench carefully onto crushed ice. Filter the precipitate to obtain 4-acetamido-2-methoxybenzenesulfonyl chloride .

Step 3: Reduction and Deprotection

-

Suspend the sulfonyl chloride in concentrated HCl/AcOH (1:1 v/v).

-

Add Tin (Sn) powder or Zinc (Zn) dust (4.0 eq) slowly (exothermic).

-

Reflux for 4 hours. This step simultaneously reduces the -SO₂Cl to -SH and hydrolyzes the N-acetyl group.

-

Workup (Anaerobic): Cool under Argon. Adjust pH to ~6 with degassed NaOH. Extract with EtOAc (sparged with Argon).

-

Concentrate to yield the target 4-amino-2-methoxybenzenethiol . Store immediately under inert gas.

Handling & Stability: The Disulfide Problem

The primary cause of experimental failure with this compound is inadvertent oxidation. The thiol group is highly nucleophilic and readily forms a disulfide bond with itself in the presence of oxygen.

Degradation Pathway

Caption: Figure 2. Oxidative dimerization pathway. The reaction is reversible using reducing agents like TCEP or DTT.

Storage Protocol

-

Atmosphere: Strictly Argon or Nitrogen.

-

Temperature: -20°C for long-term storage.

-

Formulation: Ideally stored as the Hydrochloride Salt (HCl) , which significantly retards oxidation compared to the free base.

Applications in Drug Discovery

Fragment-Based Drug Design (FBDD)

This scaffold serves as a "privileged structure" for kinase inhibitors. The methoxy group provides a hydrogen bond acceptor for the hinge region of kinases, while the amine and thiol allow for orthogonal functionalization.

-

Thioether Synthesis: Reaction with alkyl halides yields thioethers, a common motif in EGFR inhibitors (e.g., to mimic the methionine gatekeeper residue).

-

Heterocycle Formation: Condensation with aldehydes or carboxylic acids yields Benzothiazoles , which are potent pharmacophores in antitumor and antimicrobial agents.

Antibody-Drug Conjugates (ADCs)

The thiol moiety allows for site-specific conjugation to maleimide-functionalized linkers.

-

Mechanism:[1][2] The aniline amine is first coupled to a cytotoxic payload (e.g., via an amide bond). The free thiol is then reacted with a maleimide-linker-antibody complex.

Safety & Toxicology (GHS Classification)

-

Acute Toxicity: Category 4 (Oral/Dermal).

-

Skin/Eye Irritation: Category 2.[3]

-

Specific Hazard: Stench. Thiols possess a low odor threshold. All manipulations must occur in a fume hood. Bleach (hypochlorite) should be used to neutralize glassware and spills, converting the thiol to the odorless sulfonate.

References

-

PubChem. (2025).[4][3] Compound Summary: 4-amino-2-methoxybenzenethiol (CAS 497855-25-1).[5] National Library of Medicine. [Link]

-

Organic Syntheses. (2002). Ullman Methoxylation and Aniline Preparation. Org. Synth. 78, 63. (Reference for general aniline/methoxy functionalization logic). [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. Chemistry of Substituted Thiazinanes and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Amino-4-methoxybenzene-1-thiol | C7H9NOS | CID 108589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Methoxyaniline | C7H9NO | CID 10824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-amino-2-methoxybenzene-1-thiol | 497855-25-1 [sigmaaldrich.com]

A Technical Guide to the Solubility of 4-Amino-2-methoxybenzenethiol in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 4-Amino-2-methoxybenzenethiol. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of determining and understanding the solubility of this compound in various organic solvents. While specific quantitative solubility data for 4-Amino-2-methoxybenzenethiol is not extensively available in public literature, this guide equips researchers with the foundational knowledge and detailed methodologies to generate and interpret this critical data.

Introduction: The Significance of Solubility in Research and Development

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like 4-Amino-2-methoxybenzenethiol is a cornerstone of successful drug development and chemical synthesis. It directly influences a multitude of critical parameters including:

-

Reaction Kinetics and Yield: In synthetic chemistry, the solubility of reactants in a given solvent system governs the reaction rate and overall yield.

-

Formulation and Bioavailability: For pharmaceutical applications, the solubility of a compound is a primary determinant of its dissolution rate and subsequent bioavailability.

-

Purification and Crystallization: Processes such as crystallization, a key technique for purifying chemical compounds, are fundamentally dependent on the differential solubility of the target molecule and impurities in various solvents.

-

Analytical Method Development: The choice of solvent is crucial for developing robust analytical methods, such as High-Performance Liquid Chromatography (HPLC) and spectroscopy, for quantification and characterization.

Understanding the solubility profile of 4-Amino-2-methoxybenzenethiol is therefore not merely an academic exercise but a practical necessity for its effective application.

Physicochemical Properties and Their Influence on Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. The molecular structure of 4-Amino-2-methoxybenzenethiol, with its combination of functional groups, dictates its solubility behavior.

Molecular Structure:

-

Aromatic Ring: The benzene ring is a nonpolar, hydrophobic moiety. This feature suggests that 4-Amino-2-methoxybenzenethiol will have some degree of solubility in nonpolar organic solvents. Aromatic compounds tend to be soluble in other aromatic solvents due to favorable π-π stacking interactions.

-

Amino Group (-NH2): The primary amine group is polar and capable of acting as both a hydrogen bond donor and acceptor. This group enhances solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF). The amino group's basicity also means its solubility can be significantly influenced by the pH of the medium.[1][2]

-

Methoxy Group (-OCH3): The methoxy group is a polar ether linkage that can act as a hydrogen bond acceptor. It contributes to the overall polarity of the molecule and can enhance solubility in polar solvents. The methoxy group is an ortho, para director in electrophilic aromatic substitution, which influences the electronic distribution within the benzene ring.[3]

-

Thiol Group (-SH): The thiol group is less polar than a hydroxyl group but is still capable of weak hydrogen bonding. It contributes to the compound's overall polarity and can interact with a range of solvents. Thiols are also weakly acidic.[4]

Overall Polarity and Expected Solubility Trends:

The combination of these functional groups results in a molecule with a moderate overall polarity. Based on these structural features, we can predict the following general solubility trends:

-

High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), which can effectively solvate the polar functional groups.

-

Good to Moderate Solubility: Expected in polar protic solvents such as methanol and ethanol, where hydrogen bonding interactions with the amino, methoxy, and thiol groups can occur.

-

Moderate to Low Solubility: Expected in solvents of intermediate polarity like acetone and ethyl acetate.

-

Low to Very Low Solubility: Expected in nonpolar solvents such as hexane and toluene. While the aromatic ring provides some affinity for toluene, the polar functional groups will limit solubility.

Quantitative Solubility Data: A Framework for Experimental Determination

Table 1: Experimentally Determined Solubility of 4-Amino-2-methoxybenzenethiol

| Organic Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |

| Methanol | Polar Protic | 25 | Data to be determined | Data to be determined | e.g., HPLC, UV-Vis |

| Ethanol | Polar Protic | 25 | Data to be determined | Data to be determined | e.g., HPLC, UV-Vis |

| Isopropanol | Polar Protic | 25 | Data to be determined | Data to be determined | e.g., HPLC, UV-Vis |

| Acetone | Polar Aprotic | 25 | Data to be determined | Data to be determined | e.g., HPLC, UV-Vis |

| Ethyl Acetate | Polar Aprotic | 25 | Data to be determined | Data to be determined | e.g., HPLC, UV-Vis |

| Acetonitrile | Polar Aprotic | 25 | Data to be determined | Data to be determined | e.g., HPLC, UV-Vis |

| Dichloromethane | Nonpolar | 25 | Data to be determined | Data to be determined | e.g., HPLC, UV-Vis |

| Toluene | Nonpolar | 25 | Data to be determined | Data to be determined | e.g., HPLC, UV-Vis |

| Hexane | Nonpolar | 25 | Data to be determined | Data to be determined | e.g., HPLC, UV-Vis |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | Data to be determined | Data to be determined | e.g., HPLC, UV-Vis |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 25 | Data to be determined | Data to be determined | e.g., HPLC, UV-Vis |

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound.[5] This protocol provides a step-by-step guide for its implementation.

Materials and Equipment

-

4-Amino-2-methoxybenzenethiol (solid)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Experimental Workflow

The following diagram illustrates the key steps in the isothermal shake-flask method for determining solubility.

Caption: Workflow for solubility determination using the isothermal shake-flask method.

Detailed Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 4-Amino-2-methoxybenzenethiol to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Accurately add a known volume of each organic solvent to the respective vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient duration (typically 24 to 48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles. This step is critical to prevent overestimation of the solubility.

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification of Solute Concentration:

-

Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of 4-Amino-2-methoxybenzenethiol.

-

For HPLC analysis: Develop a method with a suitable mobile phase and a C18 column. Use UV detection at a wavelength where the compound exhibits maximum absorbance.

-

For UV-Vis analysis: This method is simpler but may be less specific. It is suitable if the compound has a strong chromophore and there are no interfering substances.

-

Prepare a series of standard solutions of known concentrations of 4-Amino-2-methoxybenzenethiol in the chosen solvent.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area for HPLC, absorbance for UV-Vis) against the concentration.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of 4-Amino-2-methoxybenzenethiol in the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Theoretical Framework: Understanding Solubility through Thermodynamic Models

The solubility of a solid in a liquid can be described by thermodynamic principles. While a deep dive into all available models is beyond the scope of this guide, it is useful for researchers to be aware of some fundamental concepts.

The ideal solubility of a solid can be estimated using the melting point and enthalpy of fusion of the compound. For real solutions, the activity coefficient, which accounts for the non-ideal interactions between the solute and solvent, is a critical parameter. Models such as the Non-Random Two-Liquid (NRTL) and UNIQUAC can be used to predict these activity coefficients and thus the solubility.[6][7] More advanced computational methods, such as the Conductor-like Screening Model for Real Solvents (COSMO-RS), can also provide predictions of solubility based on the molecular structures of the solute and solvent.[6]

The following diagram illustrates the relationship between the key thermodynamic parameters influencing solubility.

Sources

- 1. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iloencyclopaedia.org [iloencyclopaedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Thiophenol - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Ortho vs. Para: A Technical Guide to Methoxybenzenethiol Isomers in Drug Discovery

The following technical guide details the structural, synthetic, and functional divergences between 2-amino-4-methoxybenzenethiol and 4-amino-2-methoxybenzenethiol .

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), the positional isomerism of aminobenzenethiols dictates their utility as pharmacophore precursors. This guide analyzes the two critical isomers of methoxy-substituted aminobenzenethiol:

-

2-Amino-4-methoxybenzenethiol (The Ortho Isomer) : A privileged scaffold precursor capable of cyclization to form benzothiazoles, a moiety ubiquitous in antitumor and neuroprotective agents.[1]

-

4-Amino-2-methoxybenzenethiol (The Para Isomer) : A linear linker utilized in antibody-drug conjugates (ADCs) and surface chemistry, incapable of heterocyclization but essential for azo-coupling and Schiff-base polymerizations.[1]

This document provides validated synthetic protocols, mechanistic insights into their divergent reactivity, and analytical fingerprints to distinguish these isomers in a high-throughput setting.

Structural Analysis & Electronic Divergence

The fundamental difference lies in the spatial relationship between the nucleophilic amino group (-NH

| Feature | 2-Amino-4-methoxybenzenethiol (Ortho) | 4-Amino-2-methoxybenzenethiol (Para) |

| CAS Number | 14482-32-7 | 497855-25-1 |

| Primary Reactivity | Cyclization (Heterocycle formation) | Polymerization/Coupling (Linear extension) |

| Dominant H-Bonding | Intramolecular (NH[1]···S interaction) | Intermolecular (Network formation) |

| Dipole Moment | Lower (Pseudo-ring formation reduces polarity) | Higher (Charge separation across the ring) |

| pKa (Thiol) | ~6.5 (Acidified by ortho-amino induction) | ~7.2 (Stabilized by methoxy donation) |

Electronic Effects on Reactivity

-

The Ortho Effect (2-Amino): The proximity of the amine and thiol groups allows for a "pincer" mechanism. Upon electrophilic attack (e.g., by an aldehyde), the amine forms an imine, which is immediately trapped by the thiol to close the thiazole ring. The 4-methoxy group acts as an electron-donating group (EDG) para to the thiol, increasing the nucleophilicity of the sulfur atom, thereby accelerating the cyclization rate.

-

The Para Isolation (4-Amino): The amine and thiol are electronically coupled through the

-system but spatially isolated.[1] Reaction with aldehydes yields stable Schiff bases (imines) that cannot cyclize.[1] The 2-methoxy group (ortho to thiol) sterically hinders the sulfur slightly but primarily acts to increase the electron density of the ring, making this isomer highly susceptible to oxidative dimerization (disulfide formation).

Figure 1: Functional divergence of methoxybenzenethiol isomers.

The Cyclization Imperative: Benzothiazole Synthesis

The 2-amino isomer is the industry standard for synthesizing 6-methoxybenzothiazoles.[1] The reaction proceeds via the condensation of the amino group with a carbonyl carbon, followed by oxidative cyclization.

Mechanism: Oxidative Condensation[1]

-

Imine Formation: The -NH

attacks the aldehyde carbonyl to form a Schiff base. -

Thiol Attack: The -SH group attacks the imine carbon (intramolecular nucleophilic attack).[1]

-

Oxidation/Aromatization: Loss of hydrogens (often requiring an oxidant like O

, I

Figure 2: Mechanistic pathway for benzothiazole formation from the ortho-isomer.[1]

Experimental Protocols

Protocol A: Synthesis of 2-Substituted-6-Methoxybenzothiazoles (Using 2-Amino Isomer)

Target: Rapid generation of CNS-active pharmacophores.

Materials:

-

2-Amino-4-methoxybenzenethiol (1.0 equiv)[1]

-

Aromatic Aldehyde (1.0 equiv)[1]

-

Catalyst: Molecular Iodine (10 mol%) or Sodium Metabisulfite[1]

-

Solvent: Ethanol or DMSO[1]

Methodology:

-

Dissolution: Dissolve 2-amino-4-methoxybenzenethiol (155 mg, 1 mmol) in EtOH (5 mL).

-

Addition: Add the substituted benzaldehyde (1 mmol) followed by I

(25 mg, 0.1 mmol). -

Reflux: Heat the mixture to reflux (78°C) for 3–5 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1]

-

Note: The spot for the thiol will disappear; the product will be highly fluorescent under UV (254/365 nm).

-

-

Workup: Cool to room temperature. Add 10% Na

S -

Isolation: Extract with ethyl acetate (3 x 10 mL). Dry over Na

SO -

Purification: Recrystallize from hot ethanol to yield the benzothiazole derivative.

Protocol B: Linear Conjugation (Using 4-Amino Isomer)

Target: Surface functionalization of Gold Nanoparticles (AuNPs) or ADC Linkers.[1]

Materials:

-

4-Amino-2-methoxybenzenethiol (1.0 equiv)[1]

-

NHS-Ester linker (e.g., PEG-NHS)[1]

-

Solvent: DMF (Anhydrous)[1]

Methodology:

-

Protection (Optional): The thiol is highly nucleophilic.[1] For specific amine targeting, the thiol is often protected (e.g., trityl) or the reaction is performed at pH < 7 where the amine is protonated, though this is difficult with anilines.

-

Coupling: Dissolve the linker (1.2 equiv) in DMF. Add 4-amino-2-methoxybenzenethiol (1.0 equiv) and DIPEA (2.0 equiv).[1]

-

Reaction: Stir at RT for 12 hours.

-

Outcome: The amine reacts with the NHS ester to form an amide bond. The thiol remains free (or protected) for subsequent attachment to gold surfaces or maleimide groups on antibodies.[1]

-

Critical Difference: Unlike the ortho-isomer, no ring closure occurs. The product is a linear chain: HS-Ar(OMe)-NH-CO-Linker .

-

Analytical Differentiation

When sourcing reagents, verifying the isomer identity is critical as labels can be ambiguous.

| Method | 2-Amino-4-methoxybenzenethiol | 4-Amino-2-methoxybenzenethiol |

| 1H NMR (Aromatic Region) | ABX Pattern : The proton ortho to the amino group is shielded.[1] Coupling constants reflect 1,2,4-substitution. | ABX Pattern : Distinct splitting.[1] The proton ortho to the thiol (pos 3) shows a different shift due to the adjacent methoxy group. |

| IR Spectroscopy | Doublet NH stretch (3300-3400 cm⁻¹) often broadened by internal H-bonding.[1] | Sharper NH stretch ; strong intermolecular H-bonding bands in solid state.[1] |

| Mass Spectrometry | M+ peak (155 Da).[1] Fragmentation often shows loss of NH3 then CS (thiazole-like fragmentation).[1] | M+ peak (155 Da).[1] Fragmentation shows loss of SH radical or methyl radical distinct from ortho. |

| Chemical Test | Herz Reaction : Turns deep color with S2Cl2.[1] Aldehyde Test : Forms fluorescent precipitate (benzothiazole) upon heating with benzaldehyde.[1] | Aldehyde Test : Forms yellow/orange Schiff base (oil or solid), non-fluorescent or weakly fluorescent, no cyclization. |

Applications in Drug Development

2-Amino-4-methoxybenzenethiol (Ortho)[1]

-

Amyloid Imaging: Used to synthesize Pittsburg Compound B (PiB) analogues.[1] The benzothiazole core intercalates into beta-amyloid sheets.[1]

-

Kinase Inhibitors: The benzothiazole scaffold mimics the purine ring of ATP, making it a potent scaffold for EGFR and VEGFR inhibitors.

4-Amino-2-methoxybenzenethiol (Para)[1]

-

Antibody-Drug Conjugates (ADCs): Acts as a cleavable linker.[1] The thiol attaches to the drug payload (via disulfide exchange), and the amine attaches to the antibody.

-

Biosensors: Used to form Self-Assembled Monolayers (SAMs) on gold electrodes.[1] The thiol binds to Au, orienting the methoxy-aniline moiety upward to capture analytes.

References

-

Synthesis of Benzothiazoles : Organic Syntheses, Coll. Vol. 3, p. 76 (1955); Vol. 22, p. 16 (1942). Link

-

Reactivity of Aminothiophenols : Journal of the American Chemical Society, "The Synthesis of Benzothiazoles from Aldehydes and Ortho-aminothiophenol". Link[1]

-

Benzothiazole Pharmacophores in Medicinal Chemistry : European Journal of Medicinal Chemistry, Vol 63, 2013. "Benzothiazole derivatives: novel inhibitors of acetylcholinesterase". Link[1]

-

Isomer Properties (PubChem) : 2-Amino-4-methoxybenzenethiol (CID 108589).[1] Link[1]

-

Green Synthesis Protocols : Green Chemistry, 2006, 8, "Iodine-promoted synthesis of benzothiazoles". Link

Sources

Part 1: Executive Summary & Critical Isomer Distinction

The "Name Trap" in Medicinal Chemistry Before proceeding with safety and handling, it is critical to verify the chemical identity. There is a frequent nomenclature confusion in literature and procurement between 4-Amino-2-methoxybenzenethiol and its isomer, 2-Amino-4-methoxybenzenethiol .

-

Target Compound (CAS 497855-25-1): 4-Amino-2-methoxybenzenethiol .

-

Structure: Thiol (-SH) at C1, Methoxy (-OMe) at C2, Amine (-NH2) at C4.

-

Reactivity: The amine and thiol are para to each other. Cannot cyclize to form benzothiazoles. Used primarily as a bifunctional linker or cross-linking agent.

-

-

Common Isomer (CAS 14482-32-7): 2-Amino-4-methoxybenzenethiol .

-

Structure: Thiol (-SH) at C1, Amine (-NH2) at C2, Methoxy (-OMe) at C4.

-

Reactivity: The amine and thiol are ortho . This is the standard precursor for 6-methoxybenzothiazole synthesis.

-

If your intent is to synthesize a benzothiazole scaffold, you likely possess the wrong isomer.

Figure 1: Structural and functional divergence between the two common aminothiol isomers.

Part 2: Hazard Profiling & Risk Assessment

As a specialized aminothiol, this compound presents a dual-threat profile: the acute toxicity associated with aniline derivatives and the high reactivity/stench of thiols.

GHS Classification (Derived)

Based on structure-activity relationships (SAR) of analogous aminophenols and thiols.

| Hazard Class | Category | Hazard Statement | Mechanism of Action |

| Acute Toxicity (Oral) | Cat 4 | H302: Harmful if swallowed | Aniline derivative; potential for methemoglobinemia. |

| Skin Irritation | Cat 2 | H315: Causes skin irritation | Thiol group acidity (pKa ~6-7) and nucleophilicity. |

| Eye Irritation | Cat 2A | H319: Causes serious eye irritation | Corrosive nature of free thiols on mucous membranes. |

| Sensitization | Cat 1 | H317: May cause allergic skin reaction | Hapten formation via protein cysteine modification. |

| Aquatic Toxicity | Cat 2 | H411: Toxic to aquatic life | High lipophilicity (LogP ~1.4) allows bioaccumulation. |

The "Silent" Hazard: Auto-Oxidation

Aminothiols are notoriously unstable in air. The presence of the electron-donating methoxy group (-OMe) and amino group (-NH2) on the benzene ring significantly increases the electron density on the sulfur atom, making it highly susceptible to oxidation .

-

Reaction: 2 R-SH + O₂ → R-S-S-R (Disulfide) + H₂O

-

Consequence: Formation of insoluble disulfide dimers (often yellow precipitates) which renders the compound useless for nucleophilic substitution reactions.

Part 3: Physicochemical Properties & Stability

| Property | Value / Description | Technical Note |

| Molecular Weight | 155.22 g/mol | |

| Physical State | Solid (Low melting) or Viscous Liquid | Impure samples often appear as dark oils due to oxidation. |

| Solubility | DMSO, DMF, MeOH, DCM | Insoluble in water. Do not dissolve in basic aqueous buffers without rigorous degassing (rapid dimerization). |

| pKa (Thiol) | ~6.5 - 7.0 (Predicted) | More acidic than alkyl thiols due to aryl ring; exists as thiolate anion at physiological pH. |

| Storage | -20°C, Inert Atmosphere | Hygroscopic. Store under Argon. |

Part 4: Handling & Experimental Protocols

Protocol: Air-Free Handling for Synthesis

Objective: To transfer the reagent without introducing oxygen or moisture.

-

Preparation: Dry all glassware in an oven (120°C) for >2 hours. Assemble hot under N₂ flow.

-

Solvent Prep: Sparge reaction solvents (MeOH, DMF) with Argon for 20 minutes or use a freeze-pump-thaw cycle.

-

Weighing: Ideally perform in a glovebox. If unavailable, weigh quickly into a tared vial, cap immediately, and purge with N₂.

-

Dissolution: Add the degassed solvent via syringe through a septum.

-

Reaction: If using as a nucleophile (e.g., reacting with a maleimide or alkyl halide), add the electrophile before adding any base (e.g., TEA, DIPEA) to minimize the time the thiolate anion is exposed to trace oxygen.

Protocol: Emergency Spill Neutralization

Objective: To manage the stench and toxicity of a spill.

-

Evacuate: Clear the immediate area. The smell will be potent and travel fast.

-

PPE: Double nitrile gloves, lab coat, safety goggles. Use a respirator with organic vapor cartridges if outside a fume hood.

-

Neutralization Solution: Prepare a 10% Bleach (Sodium Hypochlorite) solution.

-

Application: Cover the spill with paper towels. Gently pour the bleach solution over the towels.

-

Chemistry: Bleach oxidizes the thiol (-SH) to the sulfonate (-SO₃H), which is odorless and water-soluble.

-

-

Wait: Allow to sit for 15-20 minutes.

-

Cleanup: Wipe up, place in a sealed bag, and dispose of as hazardous chemical waste. Do not use standard trash.

Figure 2: Emergency response workflow for aminothiol spills.

Part 5: Synthetic Utility & Applications

While the ortho-isomer is used for benzothiazoles, 4-Amino-2-methoxybenzenethiol serves as a specialized heterobifunctional linker .

Orthogonal Bioconjugation

The molecule possesses two distinct nucleophiles with different reactivities:

-

Thiol (-SH): Soft nucleophile. Reacts rapidly with maleimides, iodoacetamides, or pyridyl disulfides at pH 6.5–7.5.

-

Amine (-NH2): Hard nucleophile. Reacts with NHS-esters, isocyanates, or aldehydes at pH 8.0–9.0.

Experimental Strategy: To use this as a linker between a Protein (A) and a Small Molecule (B):

-

Step 1 (Thiol-Selective): React the thiol with a maleimide-functionalized Small Molecule (B) at pH 6.5. The amine remains protonated (NH3+) and unreactive.

-

Step 2 (Amine-Selective): Adjust pH to 8.5. React the amine with an NHS-ester functionalized Protein (A).

Polymerization Monomer

Can be used to synthesize polythioamides or high-refractive-index polymers. The methoxy group provides solubility, while the rigid benzene core enhances thermal stability.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 19392029, 4-Amino-2-methoxybenzenethiol. Retrieved February 24, 2026 from [Link]

Application Notes and Protocols for the Synthesis of Novel Sulfonamides Utilizing 4-Amino-2-methoxybenzenethiol

Introduction: The Strategic Value of 4-Amino-2-methoxybenzenethiol in Sulfonamide Synthesis

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to a vast array of therapeutic agents with activities spanning antibacterial, anticancer, anti-inflammatory, and antiviral applications.[1][2][3] The enduring relevance of this scaffold drives a continuous search for versatile building blocks that enable the efficient construction of diverse chemical libraries for drug discovery.

This document details the strategic application of 4-Amino-2-methoxybenzenethiol as a highly versatile starting material for the synthesis of novel sulfonamide derivatives. The unique arrangement of its functional groups—a nucleophilic thiol, a primary amine, and an electron-donating methoxy group—provides a powerful platform for generating structural complexity. The primary synthetic strategy outlined herein involves a two-step sequence: (1) the conversion of the thiol moiety into a reactive sulfonyl chloride intermediate, followed by (2) the coupling of this intermediate with a wide range of primary or secondary amines to furnish the target sulfonamides. This approach allows for late-stage diversification, a critical advantage in medicinal chemistry campaigns.

Overall Synthetic Workflow

The conversion of 4-Amino-2-methoxybenzenethiol to a diverse library of sulfonamide products is achieved through a robust and sequential two-part process. The initial step focuses on the transformation of the thiol group into a highly reactive electrophile, the sulfonyl chloride. This intermediate is then coupled with various nucleophilic amines to generate the final products.

Caption: High-level workflow for sulfonamide synthesis.

Part 1: Synthesis of 4-Amino-2-methoxybenzenesulfonyl Chloride

Principle & Rationale

The conversion of a thiol to a sulfonyl chloride is a key transformation that activates the sulfur center for subsequent nucleophilic attack. The most common and reliable methods involve oxidative chlorination.[4] This protocol utilizes N-Chlorosuccinimide (NCS) as the oxidant and a chloride source in an aqueous acidic medium. The reaction proceeds through the formation of a sulfenyl chloride (R-SCl) intermediate, which is then further oxidized and chlorinated to yield the sulfonyl chloride (R-SO₂Cl). The presence of acid facilitates the reaction and stabilizes the resulting sulfonyl chloride, which can be prone to hydrolysis under neutral or basic conditions.

Detailed Experimental Protocol

Materials and Reagents:

-

4-Amino-2-methoxybenzenethiol

-

N-Chlorosuccinimide (NCS)

-

Concentrated Hydrochloric Acid (HCl)

-

Acetonitrile (CH₃CN)

-

Dichloromethane (DCM)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 4-Amino-2-methoxybenzenethiol (1.0 eq) in a mixture of acetonitrile and water (e.g., a 3:1 ratio). Cool the suspension to 0 °C using an ice bath.

-

Acidification: Slowly add concentrated hydrochloric acid (approx. 3.0 eq) to the stirred suspension. Maintain the temperature at 0 °C.

-

Oxidative Chlorination: In a separate beaker, prepare a solution or a fine suspension of N-Chlorosuccinimide (approx. 3.0-3.5 eq) in acetonitrile. Add this NCS mixture portion-wise to the reaction flask over 30-45 minutes, ensuring the internal temperature does not exceed 5-10 °C.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The thiol starting material should be visible with a potassium permanganate stain, while the product may be UV active.

-

Work-up and Extraction: Once the reaction is complete, pour the mixture into a separatory funnel containing cold water and DCM. Shake vigorously and allow the layers to separate.

-

Extract the aqueous layer two more times with fresh portions of DCM.

-

Combine the organic layers and wash sequentially with cold 1 M HCl, water, and finally with brine to remove residual acid and water-soluble byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure (rotary evaporation) at a low temperature (<30 °C) to yield the crude 4-Amino-2-methoxybenzenesulfonyl chloride.

-

Storage: The product is a reactive intermediate and should be used immediately in the next step. If storage is necessary, keep it under an inert atmosphere (N₂ or Ar) at low temperature (-20 °C) to prevent degradation.

Safety Note: Sulfonyl chlorides are corrosive and moisture-sensitive. Handle them in a fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses. NCS is an oxidant and an irritant.

Part 2: General Protocol for N-Sulfonylation

Principle & Rationale

The synthesis of sulfonamides is most commonly achieved by the reaction of a sulfonyl chloride with a primary or secondary amine.[5] This reaction is a classic example of nucleophilic acyl substitution at a sulfur center. The amine's lone pair of electrons attacks the highly electrophilic sulfur atom of the sulfonyl chloride. A base, typically a non-nucleophilic tertiary amine like triethylamine (TEA) or pyridine, is required to scavenge the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the reactant amine.[6][7]

Caption: General mechanism for sulfonamide formation.

Detailed Experimental Protocol

Materials and Reagents:

-

4-Amino-2-methoxybenzenesulfonyl chloride (from Part 1)

-

Desired primary or secondary amine (R¹R²NH)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Anhydrous Pyridine or Triethylamine (TEA)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the desired amine (1.0 eq) and pyridine (1.2-1.5 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

-

Addition of Sulfonyl Chloride: Dissolve the crude 4-Amino-2-methoxybenzenesulfonyl chloride (1.1 eq) from Part 1 in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 15-20 minutes.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-16 hours. The reaction progress can be monitored by TLC, observing the disappearance of the amine starting material.[7]

-

Quenching and Work-up: Dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess pyridine/TEA), saturated NaHCO₃ solution (to remove any remaining acid), and brine.[7]

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane).

-

Characterization: Confirm the identity and purity of the final sulfonamide product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.[7]

Data and Troubleshooting

The success of this synthetic sequence depends on careful control of reaction conditions. The following table provides representative data for the sulfonylation step and a guide for troubleshooting common issues.

| Amine Type | Typical Reaction Time | Typical Yield | Purification Method |

| Primary Aliphatic | 4-6 hours | 75-90% | Column Chromatography |

| Aniline (electron-neutral) | 8-12 hours | 60-80% | Recrystallization/Chromatography |

| Heterocyclic (e.g., Piperidine) | 2-4 hours | 85-95% | Column Chromatography |

| Hindered Secondary | 12-24 hours | 40-60% | Column Chromatography |

| Problem | Potential Cause | Suggested Solution |

| Low yield in Part 1 | Incomplete oxidation of thiol. | Increase the equivalents of NCS and reaction time. Ensure efficient stirring. |

| Formation of disulfide byproduct. | Maintain low temperature during NCS addition. | |

| Low yield in Part 2 | Hydrolysis of the sulfonyl chloride intermediate. | Ensure all glassware and solvents are anhydrous. Use the intermediate immediately after preparation. |

| Low nucleophilicity of the amine. | Increase reaction temperature (e.g., reflux in DCM or switch to a higher boiling solvent like THF). Increase reaction time. | |

| Formation of a bis-sulfonated amine (for primary amines). | Use a slight excess of the amine relative to the sulfonyl chloride. | |

| Complex mixture of products | Impure sulfonyl chloride intermediate. | Attempt to purify the intermediate by rapid filtration through a short plug of silica gel (if stable enough) or proceed with caution and expect more complex purification. |

Applications in Medicinal Chemistry